molecular formula C18H15ClN6O3 B2780380 1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892747-75-0

1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2780380
CAS No.: 892747-75-0
M. Wt: 398.81
InChI Key: KLGRWHWQOBHWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15ClN6O3 and its molecular weight is 398.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates multiple pharmacophores known for their biological activities. This article explores its biological activity, particularly focusing on its anticancer potential and other therapeutic applications.

Chemical Structure and Properties

The compound consists of a triazole ring and an oxadiazole moiety, which are known to enhance biological activity through various mechanisms. The presence of methoxy and chloro substituents on the phenyl rings contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole and triazole scaffolds exhibit significant anticancer properties. These activities are often attributed to their ability to inhibit specific enzymes involved in cancer cell proliferation.

  • Mechanisms of Action : The compound may exert its effects through:
    • Inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.
    • Modulation of histone deacetylases (HDACs) , which play a role in gene expression regulation.
    • Induction of apoptosis in cancer cells through various pathways.

Antimicrobial Activity

The oxadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections.

Antioxidant Activity

The presence of methoxy groups is associated with enhanced antioxidant activity, which can protect cells from oxidative stress and may contribute to the overall therapeutic efficacy of the compound.

Research Findings

Recent studies have highlighted the biological activities of related compounds. For example:

  • Anticancer Studies :
    • A study demonstrated that derivatives of oxadiazoles showed significant cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia (CEM-13) cells. The IC50 values for these compounds were notably lower than those for standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies :
    • Molecular docking analyses suggested that the compound binds effectively to active sites of target proteins involved in cancer biology, indicating a strong potential for further development as an anticancer agent .
  • Structure–Activity Relationship (SAR) :
    • The SAR studies revealed that modifications on the oxadiazole and triazole rings significantly affect biological activity, suggesting that further chemical optimization could enhance efficacy .

Case Studies

Several case studies have documented the biological effects of similar compounds:

StudyCompoundActivityFindings
Deshmukh et al., 2011Oxadiazole derivativesAntibacterialEffective against multiple bacterial strains
Rashid et al., 2012Triazole derivativesAntitumorInduced apoptosis in cancer cells
Murty et al., 2014Salicylic acid-based oxadiazolesAnticancerSignificant cytotoxicity against leukemia cells

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O3/c1-26-12-6-3-10(4-7-12)17-21-18(28-23-17)15-16(20)25(24-22-15)11-5-8-14(27-2)13(19)9-11/h3-9H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGRWHWQOBHWGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.